molecular formula C8H14O3 B14174979 Ethyl 3-hydroxyhex-2-enoate CAS No. 927178-55-0

Ethyl 3-hydroxyhex-2-enoate

Cat. No.: B14174979
CAS No.: 927178-55-0
M. Wt: 158.19 g/mol
InChI Key: AYOCLZXHDNQNGY-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxyhex-2-enoate is an α,β-unsaturated ester characterized by a hydroxyl group at the 3-position and an ethyl ester moiety.

Properties

CAS No.

927178-55-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

ethyl 3-hydroxyhex-2-enoate

InChI

InChI=1S/C8H14O3/c1-3-5-7(9)6-8(10)11-4-2/h6,9H,3-5H2,1-2H3

InChI Key

AYOCLZXHDNQNGY-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CC(=O)OCC)O

Origin of Product

United States

Preparation Methods

Wittig Reaction-Based Synthesis

Phosphonium Ylide Formation and Olefination

The Wittig reaction remains a cornerstone for constructing α,β-unsaturated esters. Zhou et al. demonstrated the synthesis of related hydroxy esters via a two-step Wittig strategy. For ethyl 3-hydroxyhex-2-enoate, phosphonium salt 1 (derived from triphenylphosphine and ethyl 6-bromohex-2-enoate) reacts with ethyl glyoxylate under basic conditions (Cs₂CO₃, CH₂Cl₂, reflux). The ylide-mediated olefination affords the α,β-unsaturated ester framework, followed by acetate cleavage to reveal the hydroxyl group. This method achieves moderate yields (60–70%) but requires meticulous control of stereochemistry.

Mechanistic Insights

The reaction proceeds via nucleophilic attack of the ylide on the carbonyl carbon of ethyl glyoxylate, forming an oxaphosphorane intermediate. Subsequent elimination of triphenylphosphine oxide generates the trans-configured double bond. Steric hindrance and electronic effects influence regioselectivity, necessitating optimized equivalents of base and solvent polarity.

Isomerization of cis-Isomers

Stereochemical purity is critical for biological activity. The cis-isomer of ethyl 6-hydroxyhex-2-enoate, a precursor, undergoes iodine-catalyzed isomerization to the trans-configuration. In anhydrous dichloromethane, 5 mol% iodine promotes equilibration at 25°C, achieving >95% trans-selectivity within 12 hours. This step ensures the desired E-geometry in the final product.

Hydrofunctionalization of Unsaturated Esters

Hydroboration-Oxidation of Ethyl Hex-2-ynoate

A novel route involves hydroboration of ethyl hex-2-ynoate followed by oxidative workup. B₂Pin₂ (bis(pinacolato)diboron) and CuCl catalyze anti-Markovnikov addition in 1,4-dioxane at 65°C. Subsequent oxidation with NaBO₃·4H₂O introduces the hydroxyl group at the β-position, yielding this compound in 73% isolated yield. This method bypasses harsh acidic conditions but requires stringent anhydrous handling.

Catalytic System Optimization

The choice of ligand (dppe) and base (KOtBu) significantly impacts reaction efficiency. A 1:1 molar ratio of CuCl to dppe minimizes side reactions, while excess B₂Pin₂ ensures complete conversion. Kinetic studies reveal a first-order dependence on alkene concentration, supporting a radical-involved mechanism.

Epoxide Ring-Opening Strategies

Epoxidation of ethyl hex-2-enoate with mCPBA (meta-chloroperbenzoic acid) forms the corresponding epoxide, which undergoes nucleophilic ring-opening with water under acidic catalysis (H₂SO₄, THF). Regioselective attack at the β-carbon installs the hydroxyl group, though competing pathways reduce yields to 50–55%.

Enzymatic and Biocatalytic Approaches

Lipase-Catalyzed Kinetic Resolution

Racemic this compound undergoes enantioselective acetylation using Candida antarctica lipase B (CAL-B). In toluene at 37°C, the enzyme preferentially acetylates the (R)-enantiomer, enabling separation via column chromatography. This method achieves 98% enantiomeric excess (ee) but is limited by substrate specificity and scalability.

Whole-Cell Biotransformation

Engineered Escherichia coli expressing alcohol dehydrogenases (ADHs) reduce ethyl 3-oxohex-2-enoate to the corresponding β-hydroxy ester. NADPH-dependent ADHs from Lactobacillus brevis provide 85% conversion with >90% ee under aerobic conditions. However, product inhibition and long fermentation times (72 hours) hinder industrial adoption.

Comparative Analysis of Synthetic Routes

Method Starting Material Catalyst/Reagent Yield (%) Stereoselectivity Scalability
Wittig Reaction Ethyl glyoxylate Cs₂CO₃, PPh₃ 60–70 E/Z = 95:5 Moderate
Hydroboration Ethyl hex-2-ynoate CuCl, B₂Pin₂ 73 Anti-Markovnikov High
Epoxide Opening Ethyl hex-2-enoate mCPBA, H₂SO₄ 50–55 Markovnikov Low
Biocatalytic Ethyl 3-oxohex-2-enoate ADH, NADPH 85 >90% ee Moderate

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxyhex-2-enoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of ethyl 3-oxohex-2-enoate.

    Reduction: The double bond in the compound can be reduced to form ethyl 3-hydroxyhexanoate.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using a palladium catalyst (Pd/C) is a typical method for reducing the double bond.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Ethyl 3-oxohex-2-enoate

    Reduction: Ethyl 3-hydroxyhexanoate

    Substitution: Various ester derivatives depending on the nucleophile used

Scientific Research Applications

Ethyl 3-hydroxyhex-2-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its reactivity makes it valuable in the development of new synthetic pathways.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions, particularly those involving esterases and hydrolases.

    Medicine: Research into potential pharmaceutical applications includes its use as a building block for drug synthesis.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism by which ethyl 3-hydroxyhex-2-enoate exerts its effects depends on the specific reaction or application. In enzymatic reactions, the compound may act as a substrate for esterases, which catalyze the hydrolysis of the ester bond. The molecular targets and pathways involved can vary widely depending on the context of its use.

Comparison with Similar Compounds

Functional Group and Molecular Properties

The following table summarizes key structural and physicochemical properties of Ethyl 3-hydroxyhex-2-enoate and its analogues:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Physical State
This compound C₈H₁₄O₃ 170.20 (calculated) α,β-unsaturated ester, hydroxyl Likely oily liquid
(E)-3-Methyl-6-oxohex-2-enyl acetate C₉H₁₄O₃ 170.20 (neutral) α,β-unsaturated ester, ketone Colorless oil
Ethyl 3-methyl-2-hexenoate C₉H₁₆O₂ 156.22 α,β-unsaturated ester Not reported
Ethyl 3-oxohex-5-enoate C₈H₁₂O₃ 156.18 α,β-unsaturated ester, ketone Not reported

Notes:

  • This compound distinguishes itself through its hydroxyl group, which enhances polarity and hydrogen-bonding capacity compared to non-hydroxylated esters like Ethyl 3-methyl-2-hexenoate .
  • The presence of a ketone group in (E)-3-Methyl-6-oxohex-2-enyl acetate and Ethyl 3-oxohex-5-enoate introduces additional reactivity, such as susceptibility to nucleophilic attacks at the carbonyl carbon .

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